

EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor

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Compound of Interest		
Compound Name:	EPZ011989	
Cat. No.:	B607350	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[5] [6][7] This modification leads to transcriptional repression of target genes.[7] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas and other hematological and solid tumors.[1][5][7] EPZ011989 was developed as a chemical probe to investigate the therapeutic potential of EZH2 inhibition and has demonstrated robust anti-tumor activity in preclinical models.[1][2]

Mechanism of Action

EPZ011989 is a SAM-competitive inhibitor, meaning it binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of a methyl group to its histone substrate.[1] This inhibition is highly potent and selective for EZH2.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of EPZ011989



Parameter	Value	Cell Line/Enzyme	Reference
Ki (EZH2, wild-type & mutant)	<3 nM	Recombinant EZH2	[1][2][3]
IC50 (Cellular H3K27me3)	<100 nM	WSU-DLCL2 (Y641F mutant)	[1][3]
Selectivity vs. EZH1	>15-fold	Recombinant EZH1	[3][4]
Selectivity vs. other HMTs	>3000-fold	Panel of 20 other HMTs	[3]
Lowest Cytotoxic Concentration (LCC)	208 nM	WSU-DLCL2	[2]

Table 2: In Vivo Pharmacokinetics and Efficacy of

EPZ011989 in Mouse Models

Parameter	Value	Animal Model	Dosing Regimen	Reference
Tumor Growth Inhibition	Significant	Human B-cell lymphoma xenograft (KARPAS-422)	250 and 500 mg/kg, p.o., BID for 21 days	[1]
Time to Event Prolongation	Significant	Pediatric malignant rhabdoid tumor xenografts	250 mg/kg, p.o., BID for 28 days	[8]
Plasma Concentration (efficacious level)	158 ng/mL (predicted)	SCID mice	N/A	[1]
H3K27 Methylation Reduction	Complete ablation in bone marrow	SCID mice	500 mg/kg, p.o., BID for 7 days	[1]



Experimental Protocols EZH2 Enzymatic Assay (General Protocol)

This protocol is a generalized representation based on commercially available EZH2 assay kits.

- Reagents and Materials:
 - Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
 - Biotinylated histone H3 (1-25) peptide substrate
 - S-Adenosyl-L-[methyl-3H]-methionine (3H-SAM)
 - S-Adenosyl-L-homocysteine (SAH)
 - EPZ011989 (or other test compounds) dissolved in DMSO
 - Assay Buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.005% BSA, 0.002% Tween-20)
 - Stop Solution (e.g., 500 μM SAH)
 - Streptavidin-coated scintillant-embedded microplates
- Procedure:
 - 1. Prepare a serial dilution of **EPZ011989** in DMSO.
 - 2. In a 384-well plate, add assay buffer, the EZH2 enzyme complex, and the test compound.
 - 3. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - 4. Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate and 3H-SAM.
 - 5. Incubate for a specific duration (e.g., 60-120 minutes) at room temperature.
 - 6. Stop the reaction by adding the stop solution.



- 7. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- 8. Measure the incorporated radioactivity using a microplate scintillation counter.
- 9. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Cellular H3K27me3 Western Blot Protocol

- Cell Culture and Treatment:
 - Culture human lymphoma cell lines (e.g., WSU-DLCL2) in appropriate media.
 - Treat cells with varying concentrations of EPZ011989 for a specified time (e.g., 24-72 hours).
- Histone Extraction:
 - 1. Harvest cells and wash with PBS.
 - 2. Lyse the cells in a hypotonic buffer and isolate the nuclei.
 - 3. Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).
 - 4. Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
 - 5. Determine the protein concentration using a BCA or Bradford assay.
- Western Blotting:
 - 1. Separate the histone extracts (e.g., 10-15 μg) on an SDS-PAGE gel (e.g., 15%).
 - 2. Transfer the proteins to a PVDF or nitrocellulose membrane.
 - 3. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - 4. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.



- 5. Wash the membrane with TBST.
- 6. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- 7. Wash the membrane again with TBST.
- 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- 9. Normalize the H3K27me3 signal to a loading control, such as total Histone H3.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

- · Cell Seeding:
 - Seed cells (e.g., WSU-DLCL2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
 - Allow the cells to adhere overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of EPZ011989.
 - Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.
- Viability Assessment:
 - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at a specific wavelength (e.g., 570 nm).
 - For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.



Data Analysis:

 Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

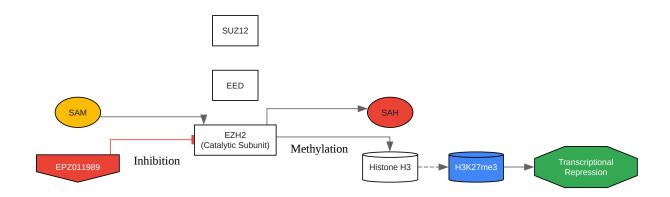
In Vivo Mouse Xenograft Study

- Animal Model:
 - Use immunocompromised mice (e.g., SCID or nude mice).
- Cell Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., KARPAS-422) into the flank of each mouse.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment:
 - Randomize the mice into treatment and control groups.
 - Prepare a formulation of EPZ011989 for oral administration (e.g., in 0.5% methylcellulose and 0.1% Tween-80).
 - Administer EPZ011989 or the vehicle control to the mice daily or twice daily via oral gavage at specified doses.
- · Monitoring:
 - Measure the tumor volume using calipers at regular intervals.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).
- Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

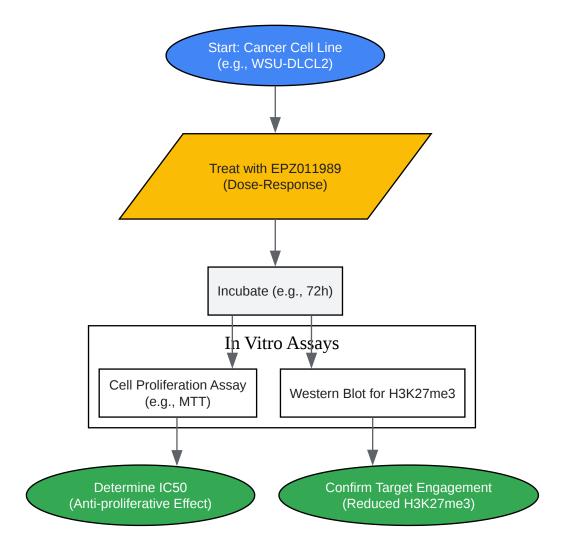
Visualizations



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Caption: EZH2 Signaling Pathway and Inhibition by **EPZ011989**.

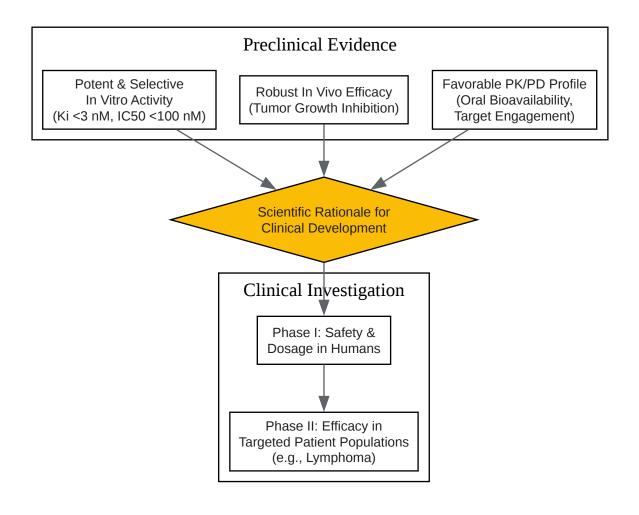




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Caption: In Vitro Experimental Workflow for EPZ011989.





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Caption: Logical Progression from Preclinical Data to Clinical Rationale.

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